molecular formula C20H19ClN2OS B2867133 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide CAS No. 894004-42-3

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide

Cat. No.: B2867133
CAS No.: 894004-42-3
M. Wt: 370.9
InChI Key: ZVISGQRBPCYDQB-UHFFFAOYSA-N
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Description

The compound N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide features a central 1,3-thiazole ring substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 2. An ethyl linker connects the thiazole to a 2-methylbenzamide moiety.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS/c1-13-5-3-4-6-17(13)19(24)22-12-11-18-14(2)23-20(25-18)15-7-9-16(21)10-8-15/h3-10H,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVISGQRBPCYDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide is a complex organic compound with significant biological activity. This compound, characterized by its thiazole ring and chlorophenyl substituent, has garnered attention in medicinal chemistry for its potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 866018-58-8
  • Molecular Formula : C19H14ClN2OS
  • Molecular Weight : 410.84 g/mol

Biological Activity

The biological activity of this compound has been investigated across various studies, focusing on its effects on different biological systems.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : Similar benzamide derivatives have shown the ability to inhibit key enzymes involved in cancer metabolism, such as dihydrofolate reductase (DHFR) and inosine monophosphate dehydrogenase (IMPDH) .
  • Cell Proliferation Modulation : Compounds with similar structures have been reported to modulate cell proliferation in various cancer cell lines, indicating potential anti-cancer properties .
  • G Protein-Coupled Receptor Interaction : The compound may interact with G protein-coupled receptors (GPCRs), leading to alterations in intracellular signaling pathways .

Case Studies and Research Findings

Several studies have documented the biological effects of related compounds, shedding light on the potential applications of this compound.

Anticancer Activity

A study focused on benzamide derivatives demonstrated that certain compounds could effectively inhibit cell growth in human T-cell lymphoblastic leukemia cells resistant to methotrexate. This was attributed to the compound's ability to downregulate DHFR protein levels through metabolic pathways .

Antimicrobial Properties

Research on thiazole derivatives has indicated that they possess significant antibacterial activity. For instance, new reactive dyes based on thiazole moieties were synthesized and tested for their antibacterial properties, showcasing the versatility of thiazole-containing compounds in medicinal chemistry .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectReference
Enzyme InhibitionBenzamide DerivativesInhibition of DHFR and IMPDH
Cell ProliferationThiazole DerivativesModulation of growth in cancer cell lines
AntibacterialThiazole-based Reactive DyesSignificant antibacterial activity

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-chlorophenyl group in the target compound is a common feature in bioactive thiazoles, contributing to lipophilicity and enhancing membrane permeability. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Implications
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide (Target) C₂₁H₂₀ClN₃OS (inferred) ~405.9 (calculated) 2-methylbenzamide Likely modulates target binding affinity
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide C₁₉H₁₉ClN₂O₃S₂ 422.95 4-methoxybenzenesulfonamide Enhanced solubility due to sulfonamide
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-sulfonamide C₂₀H₂₁FN₂O₃S₂ 420.52 4-fluorophenyl, 4-methoxy-3-methyl Fluorine may improve metabolic stability
  • Sulfonamide vs.
  • Halogen Effects : The 4-chlorophenyl group in the target compound may offer greater lipophilicity compared to fluorine-substituted analogs (e.g., compound 4 in ), influencing pharmacokinetics and tissue penetration .

Heterocyclic Core Modifications

The 1,3-thiazole core is critical for electronic and steric properties. Analogous compounds with oxazole or thiadiazole cores exhibit distinct behaviors:

Compound Name Core Structure Key Differences Potential Impact
2-[4-(4-chlorophenyl)-2-(4-hydroxyphenyl)-1,3-thiazol-5-yl]acetic acid 1,3-thiazole Carboxylic acid substituent May confer ionizable properties
2-{[2-(4-chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methoxy}-2-methylpropanoic acid 1,3-oxazole Oxazole core, propanoic acid chain Reduced aromaticity vs. thiazole
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide 1,3,4-thiadiazole Additional nitrogen in heterocycle Altered electronic profile and reactivity
  • Thiazole vs. Oxazole: The sulfur atom in thiazole (vs.
  • Thiadiazole Derivatives : Compounds like those in exhibit higher nitrogen content, which may improve hydrogen-bonding capacity but reduce metabolic stability .

Linker and Side Chain Modifications

The ethyl linker in the target compound balances flexibility and rigidity. Analogs with alternative linkers include:

Compound Name Linker Structure Functional Implications
(2S,4R)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide Pyrrolidine-carboxamide Conformational restraint from pyrrolidine
N-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]propanamide Hydroxy-thiazole Hydroxyl group introduces polarity
  • Rigid vs.
  • Hydroxy Group Effects : Analogs like N-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]propanamide () feature hydroxyl groups that enhance solubility but may reduce blood-brain barrier penetration .

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